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molecular formula C15H10N2O3 B8576836 2-[(Naphthalen-1-yl)oxy]-5-nitropyridine CAS No. 98709-12-7

2-[(Naphthalen-1-yl)oxy]-5-nitropyridine

Cat. No. B8576836
M. Wt: 266.25 g/mol
InChI Key: FAUMICPOYFSBDI-UHFFFAOYSA-N
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Patent
US04521426

Procedure details

To a solution of 17.0 g. (0.107 mol.) of 2-chloro-5-nitro pyridine in 250 ml of DMF was added 15.4 g. (0.112 mol.) of potassium carbonate and 15.5 g. (0.107 mol.) of 1-naphthol. The resulting mixture was heated up to 125° C. for 3 hours. Additional potassium carbonate (1.5 g., 0.011 mol.) was added. This mixture was continued heating for 7 hours, cooled, and concentrated to give a black gummy product. It was then dissolved in 200 ml. of ethyl acetate. Florisil (60-100 mesh, 40 g.) was added to the above solution and the resulting mixture was concentrated to give brown powder. This material was packed on top of a column (450 g. florisil in hexane). Elution with hexane/ethyl acetate (96:4) gave 14.3 g. (0.054 mol., 50.3% of bright yellow crystals; mp. 87.3°-89.3° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.107 mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0.112 mol
Type
reactant
Reaction Step Three
Quantity
0.107 mol
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Quantity
40 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
bright yellow crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:17]1([OH:27])[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][CH:18]=1.[O-][Si]([O-])=O.[Mg+2]>CN(C=O)C.CCCCCC.C(OCC)(=O)C>[C:17]1([O:27][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=2)[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][CH:18]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.107 mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.112 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0.107 mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Five
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
40 g
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]
Step Eight
Name
bright yellow crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was continued heating for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a black gummy product
DISSOLUTION
Type
DISSOLUTION
Details
It was then dissolved in 200 ml
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give brown powder
WASH
Type
WASH
Details
Elution with hexane/ethyl acetate (96:4)
CUSTOM
Type
CUSTOM
Details
gave 14.3 g

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)OC1=NC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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